molecular formula C7H8N2O2 B060347 3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one CAS No. 170312-24-0

3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one

Katalognummer B060347
CAS-Nummer: 170312-24-0
Molekulargewicht: 152.15 g/mol
InChI-Schlüssel: UGDRQUXYRWHGND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one, also known as ABT-639, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of isoxazolo-pyridine derivatives and has been found to exhibit potent antagonistic activity towards the T-type calcium channels.

Wirkmechanismus

The mechanism of action of 3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one involves the blockade of T-type calcium channels. These channels are involved in the initiation and propagation of action potentials in neurons. By blocking these channels, this compound reduces the excitability of neurons, leading to a decrease in the release of neurotransmitters and subsequent reduction in pain or seizure activity.
Biochemical and Physiological Effects
This compound has been found to have significant effects on various biochemical and physiological processes. It has been shown to reduce the release of glutamate, a neurotransmitter involved in pain and seizure activity. This compound has also been found to reduce the activity of voltage-gated sodium channels, which are involved in the initiation of action potentials. This reduction in sodium channel activity further contributes to the reduction in neuronal excitability.

Vorteile Und Einschränkungen Für Laborexperimente

3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one has several advantages for lab experiments. It has high selectivity towards T-type calcium channels, making it a useful tool for studying the role of these channels in various physiological and pathological processes. However, one of the limitations of this compound is its relatively short half-life, which limits its use in long-term experiments.

Zukünftige Richtungen

There are several future directions for the study of 3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one. One potential direction is the investigation of its effects on other neurological disorders such as Parkinson's disease and Alzheimer's disease. Another potential direction is the development of more potent and selective T-type calcium channel blockers based on the structure of this compound. Additionally, the development of new synthetic routes for this compound may lead to improved yields and reduced costs, making it more accessible for research and potential therapeutic applications.
Conclusion
In conclusion, this compound is a promising compound with significant potential for the treatment of various neurological disorders. Its potent antagonistic activity towards T-type calcium channels makes it a useful tool for studying the role of these channels in various physiological and pathological processes. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop more potent and selective T-type calcium channel blockers.

Synthesemethoden

The synthesis of 3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one involves a multi-step process starting from commercially available starting materials. The first step involves the condensation of 4,5-dihydroisoxazole with 3-methylpyridine-2-carboxylic acid to form the corresponding ester. This ester is then hydrolyzed to give the carboxylic acid, which is further converted into the amide by reacting with the appropriate amine. Finally, the amide is cyclized to form the desired product, this compound.

Wissenschaftliche Forschungsanwendungen

3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antagonistic activity towards the T-type calcium channels, which are involved in the regulation of neuronal excitability. This makes this compound a potential candidate for the treatment of various neurological disorders such as epilepsy, neuropathic pain, and migraine.

Eigenschaften

CAS-Nummer

170312-24-0

Molekularformel

C7H8N2O2

Molekulargewicht

152.15 g/mol

IUPAC-Name

3-methyl-5,7-dihydro-4H-[1,2]oxazolo[5,4-b]pyridin-6-one

InChI

InChI=1S/C7H8N2O2/c1-4-5-2-3-6(10)8-7(5)11-9-4/h2-3H2,1H3,(H,8,10)

InChI-Schlüssel

UGDRQUXYRWHGND-UHFFFAOYSA-N

Isomerische SMILES

CC1=C2CCC(=O)N=C2ON1

SMILES

CC1=NOC2=C1CCC(=O)N2

Kanonische SMILES

CC1=C2CCC(=O)N=C2ON1

Synonyme

Isoxazolo[5,4-b]pyridin-6(5H)-one, 4,7-dihydro-3-methyl- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.